molecular formula C14H11FN2O B1523792 3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol CAS No. 1184360-93-7

3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol

Cat. No.: B1523792
CAS No.: 1184360-93-7
M. Wt: 242.25 g/mol
InChI Key: KTBPREWMDGNOEM-UHFFFAOYSA-N
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Description

3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol is a chemical compound characterized by its unique structure, which includes a benzodiazole ring fused with a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol typically involves the following steps:

  • Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.

  • Fluorination: Introduction of the fluorine atom at the 5-position of the benzodiazole ring can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Methylation: The methylation of the nitrogen atom in the benzodiazole ring can be performed using methylating agents like methyl iodide or dimethyl sulfate.

  • Phenol Introduction: The phenol group can be introduced through a nucleophilic aromatic substitution reaction involving phenol derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Halides, alkyl halides, and strong bases.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, quinones, and carboxylic acids.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Alkylated or halogenated derivatives.

Scientific Research Applications

3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol is structurally similar to other benzodiazole derivatives, such as benzimidazoles and imidazoles. its unique fluorine atom and phenol group contribute to its distinct chemical and biological properties. Other similar compounds include:

  • Benzimidazole: A heterocyclic aromatic organic compound with a fused benzene and imidazole ring.

  • Imidazole: A five-membered ring containing two nitrogen atoms, known for its amphoteric properties.

Properties

IUPAC Name

3-(5-fluoro-1-methylbenzimidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c1-17-13-6-5-10(15)8-12(13)16-14(17)9-3-2-4-11(18)7-9/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBPREWMDGNOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N=C1C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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